2-Amino-3-(4-iodophenyl)propanoic acid
Overview
Description
“2-Amino-3-(4-iodophenyl)propanoic acid” is also known as “4-Iodo-L-phenylalanine”. It has the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-(4-iodophenyl)propanoic acid” consists of an amino group (-NH2), a carboxylic acid group (-COOH), and an iodophenyl group attached to a propane backbone .Physical And Chemical Properties Analysis
“2-Amino-3-(4-iodophenyl)propanoic acid” is a white to off-white powder . It has a molecular weight of 291.09 g/mol .Scientific Research Applications
Radiology : Iopanoic acid, closely related to "2-Amino-3-(4-iodophenyl)propanoic acid," has been used in cholecystography for x-ray contrast with minimal toxicity. However, its double dosage can lead to renal insufficiency (René & Mellinkoff, 1959).
Pharmaceutical Synthesis : This compound plays a role in the enantioselective synthesis of non-steroidal anti-inflammatory drugs like ibuprofen and ketoprofen. The stereoselectivity in synthesis is achieved through methodologies involving Sharpless epoxidation and catalytic hydrogenolysis (Hamon, Massy-Westropp, & Newton, 1995).
Material Science : It has been used in the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions, leading to polymers with potential applications in medicine due to enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Chemical Synthesis : It serves as a precursor in the metal-free synthesis of diaryliodonium salts, which are useful in the synthesis of radio tracers for positron emission tomography (PET) (Pan-hon, 2015).
Biochemistry : In computational peptidology, derivatives of this compound have been studied for their potential as antifungal tripeptides. Conceptual density functional theory was used to determine molecular properties and bioactivity scores, indicating its role in drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Cancer Research : A specific alanine-based amino acid derivative was synthesized as a scaffold for new platinum complexes, showing potential in binding RNA biomedical targets and moderate anticancer activity (Riccardi et al., 2019).
Green Chemistry : The compound's derivatives have been used in developing environmentally friendly synthesis methods for materials science applications, highlighting its versatility in sustainable chemistry (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Biotechnology : It has been utilized in asymmetric biocatalysis for producing pharmaceutical intermediates, demonstrating its importance in industrial biotechnology (Li, Wang, Huang, Zou, & Zheng, 2013).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(4-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQZSRPDOEBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931185 | |
Record name | 4-Iodophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-iodophenyl)propanoic acid | |
CAS RN |
14173-41-2 | |
Record name | 4-Iodophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-(4-iodophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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